molecular formula C6H8N2O2 B181416 N-(2-Aminoethyl)maleimide CAS No. 125923-10-6

N-(2-Aminoethyl)maleimide

Cat. No. B181416
M. Wt: 140.14 g/mol
InChI Key: ODVRLSOMTXGTMX-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)maleimide” is a thiol-reactive cross-linking agent . It has been used in the synthesis of maleimide-functionalized heparin hydrogels in the development of growth factor delivery systems and radiotracers for thiol-mediated protein labelling .


Molecular Structure Analysis

The molecular formula of “N-(2-Aminoethyl)maleimide” is C6H8N2O2 . It has a molecular weight of 140.14 g/mol . The InChIKey of the compound is ODVRLSOMTXGTMX-UHFFFAOYSA-N .


Chemical Reactions Analysis

“N-(2-Aminoethyl)maleimide” is commonly used as a crosslinking agent to form covalent bonds between polymeric precursors . It is also used in bioconjugation strategies, allowing for the formation of robust bioconjugate linkages .


Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)maleimide” has a molecular weight of 140.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Protein Labeling and Crosslinking

  • Scientific Field: Biochemistry and Molecular Biology .
  • Application Summary: N-(2-Aminoethyl)maleimide is used in protein labeling and crosslinking. It is particularly used with the BODIPY™ FL Maleimide, a thiol-reactive dye, to produce electronically neutral dye conjugates .
  • Methods of Application: The maleimide group in N-(2-Aminoethyl)maleimide reacts with the thiol group in proteins to form a stable thioether bond. This reaction is typically carried out in slightly alkaline conditions .
  • Results or Outcomes: The resulting dye-protein conjugates are spectrally similar to the negatively charged fluorescein dye. The lack of ionic charge results in minimal effects on the isoelectric points of standard proteins conjugated with this fluorophore .

Preparation of Heparin Hydrogels

  • Scientific Field: Material Science and Bioengineering .
  • Application Summary: N-(2-Aminoethyl)maleimide is used as a crosslinking agent in the preparation of heparin hydrogels .
  • Methods of Application: The maleimide functional groups are introduced to heparin molecules, enabling subsequent bioconjugation .
  • Results or Outcomes: The resulting heparin hydrogels can be used in various biomedical applications .

Hydrogel Delivery System for Regenerative Applications

  • Scientific Field: Regenerative Medicine and Tissue Engineering .
  • Application Summary: N-(2-Aminoethyl)maleimide is used in the synthesis of maleimide-modified hyaluronic acid (HA) and gelatin hydrogels, which are crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker .
  • Methods of Application: The maleimide-modified HA and gelatin are synthesized and evaluated by proton nuclear magnetic resonance (NMR), ultraviolet visibility spectrometry, size exclusion chromatography, and pH sensitivity .
  • Results or Outcomes: The resulting hydrogels have been shown to be biocompatible with human dermal fibroblasts and keratinocytes, showing continued proliferation with or without the hydrogel .

Synthesis of Macromolecules

  • Scientific Field: Organic Chemistry .
  • Application Summary: N-(2-Aminoethyl)maleimide is used as a dienophile in Diels Alder reactions for the synthesis of macromolecules .
  • Methods of Application: The maleimide functional groups are introduced to molecules, enabling subsequent bioconjugation .
  • Results or Outcomes: The resulting macromolecules can be used in various applications .

Cell Encapsulation and Drug Delivery

  • Scientific Field: Regenerative Medicine and Drug Delivery .
  • Application Summary: N-(2-Aminoethyl)maleimide is used in the synthesis of maleimide-modified hyaluronic acid (HA) and gelatin hydrogels for cell encapsulation and drug delivery .
  • Methods of Application: The maleimide-modified HA and gelatin are synthesized and evaluated by proton nuclear magnetic resonance (NMR), ultraviolet visibility spectrometry, size exclusion chromatography, and pH sensitivity .
  • Results or Outcomes: The resulting hydrogels support cell encapsulation or in situ crosslinking in the presence of cells and tissue .

Synthesis of Maleimide-Functionalized Heparin Hydrogels

  • Scientific Field: Material Science and Bioengineering .
  • Application Summary: N-(2-Aminoethyl)maleimide is used as a crosslinking agent to form covalent bonds between polymeric precursors in the synthesis of maleimide-functionalized heparin hydrogels .
  • Methods of Application: The maleimide functional groups are introduced to molecules, enabling subsequent bioconjugation .
  • Results or Outcomes: The resulting heparin hydrogels can be used in various biomedical applications .

Safety And Hazards

“N-(2-Aminoethyl)maleimide” is intended for R&D use only and is not intended for medicinal, household, or other uses . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

The future directions of “N-(2-Aminoethyl)maleimide” involve addressing the shortcomings of classical maleimides. This includes the development of novel generations of maleimides and maleimide-type reagents that allow for the formation of robust bioconjugate linkages .

properties

IUPAC Name

1-(2-aminoethyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVRLSOMTXGTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381135
Record name N-(2-Aminoethyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)maleimide

CAS RN

125923-10-6
Record name N-(2-Aminoethyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2-Maleimido)ethylcarbamic acid tert-butyl ester (48 mg, 0.2 mmol) was dissolved in a mixed solvent of trifluoroacetic acid and dichloromethane (30:70, 5 ml), followed by stirring at 0° C. for 2 hours, and then the reaction solution was concentrated. The thus obtained residue was dissolved in dichloromethane (20 ml), and a saturated aqueous sodium hydrogencarbonate solution (10 ml) was added thereto to separate the layers. The organic layer was dried over potassium hydrogencarbonate and filtered. The solvent was evaporated under reduced pressure to give 1-(2-aminoethyl)-3-pyrroline-2,5-dione (28 mg, 0.2 mmol, yield 100%).
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
795
Citations
KT Cheng - 2010 - europepmc.org
Background [Abstract] N-[2-(4-[18 F] Fluorobenzamido) ethyl] maleimide-sulfhydryl-cyclic-arginine-glycine-aspartic acid dimeric peptide ([18 F] FBEM-SRGD2) is an integrin-targeted …
Number of citations: 5 europepmc.org
W Cai, X Zhang, Y Wu, X Chen - Journal of Nuclear Medicine, 2006 - Soc Nuclear Med
The cell adhesion molecule integrin α v β 3 plays a key role in tumor angiogenesis and metastasis. A series of 18 F-labeled RGD peptides have been developed for PET of integrin …
Number of citations: 218 jnm.snmjournals.org
C Pornpitchanarong, T Rojanarata, P Opanasopit… - Carbohydrate …, 2022 - Elsevier
The objective of this research was to develop a novel mucoadhesive polymer for drug delivery applications based on N-(2-aminoethyl) maleimide-functionalized carboxymethyl …
Number of citations: 9 www.sciencedirect.com
KT Cheng - europepmc.org
N-[2-(4-[18 F] Fluorobenzamido) ethyl] maleimide-sulfhydryl-cyclic-arginine-glycine-aspartic acid dimeric peptide ([18 F] FBEM-SRGD2) is an integrin-targeted molecular imaging agent …
Number of citations: 2 europepmc.org
X Yue, X Yan, C Wu, G Niu, Y Ma… - Molecular …, 2014 - ACS Publications
N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([ 18 F]FNEM), a novel prosthetic agent that is thiol-specific, was synthesized using a one-pot two-step strategy: (1…
Number of citations: 32 pubs.acs.org
X Zhang, W Cai, Y Wu, X Chen - 2006 - Soc Nuclear Med
439 Objectives: This study was to develop a novel thiol-reactive prosthetic group for 18F-labeling of peptides and proteins via selective conjugation with a sulfhydryl group. Methods: A …
Number of citations: 0 jnm.snmjournals.org
DO Kiesewetter, O Jacobson, L Lang, X Chen - Applied Radiation and …, 2011 - Elsevier
The automated radiochemical synthesis of N-[2-(4-[ 18 F]fluorobenzamido)ethyl]maleimide ([ 18 F]FBEM, IUPAC name: N-maleoylethyl-4-[ 18 F]fluorobenzamide), a prosthetic group for …
Number of citations: 60 www.sciencedirect.com
SD Fontaine, R Reid, L Robinson, GW Ashley… - pstorage-acs-6854636.s3 …
All commercially available reagents were of at least reagent grade purity and were used without further purification. HPLC used a Shimadzu Prominence HPLC with a Jupiter 5 µm C18 …
V Tolmachev, M Altai, M Sandström… - Bioconjugate …, 2011 - ACS Publications
Radionuclide molecular imaging has the potential to improve cancer treatment by selection of patients for targeted therapy. Affibody molecules are a class of small (7 kDa) high-affinity …
Number of citations: 40 pubs.acs.org
KT Cheng - europepmc.org
N-[2-(4-[18 F] Fluorobenzamido) ethyl] maleimide-sulfhydryl-cyclic-arginine-glycine-aspartic acid peptide ([18 F] FBEM-SRGD) is an integrin-targeted molecular imaging agent …
Number of citations: 2 europepmc.org

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